molecular formula C11H21N3O2 B8049856 Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8049856
M. Wt: 227.30 g/mol
InChI Key: SCKIWFAQOZTDPQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2, molecular formula: C₁₁H₂₁N₃O₂) is a spirocyclic compound featuring a bicyclic structure with three nitrogen atoms and a tert-butoxycarbonyl (Boc) protecting group. It is widely used in medicinal chemistry as a versatile building block for synthesizing bioactive molecules. The compound’s spirocyclic framework enhances conformational rigidity, which can improve binding selectivity in drug candidates. Key physical properties include a molecular weight of 227.30 g/mol and storage requirements at 2–8°C in a dry, dark environment . Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

IUPAC Name

tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKIWFAQOZTDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Nucleophilic Substitution

A common route involves forming the spiro junction through intramolecular cyclization. For example, 1,4-dioxaspiro[4.5]decane-8-carbonitrile (a related precursor) undergoes alkylation with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide (LDA), followed by hydrogenation and cyclization to yield the spiro framework. Adapting this method, the triaza variant could be synthesized by substituting nitrile groups with protected amines and optimizing the cyclization step.

Key Conditions :

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Temperature: 0–20°C for alkylation; 50°C under 50 psi H₂ for hydrogenation

  • Catalysts: Raney nickel for hydrogenation

Introduction of the Tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation. Two methods are prevalent:

Boc Protection Using Di-tert-Butyl Dicarbonate

Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP:
Amine+Boc2OBaseBoc-protected amine\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected amine}

Optimization Insights :

  • Solvent : Dichloromethane (DCM) or THF

  • Yield : >85% when using DMAP as a catalyst

  • Side Reactions : Competitive N-alkylation minimized by maintaining low temperatures (0–5°C)

Sequential Protection-Deprotection in Multi-Step Syntheses

For triaza systems, selective protection of amines is critical. A patent describing tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate synthesis employs a four-step sequence involving:

  • Cyanidation of a ketone precursor with p-methylsulfonylmethylisocyanitrile.

  • Alkylation with 1-bromo-2-chloroethane.

  • Hydrogenative cyclization.

  • Boc protection using Boc₂O.

Case Study: Adapted Synthesis from Related Spiro Compounds

A practical synthesis is inferred from tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1823863-23-5):

Stepwise Procedure

  • Spiro Ring Formation : Reacting a bicyclic ketone with a Grignard reagent (e.g., 2,3-difluorophenylmagnesium bromide) in THF at 0°C, followed by quenching with NH₄Cl.

  • Amine Protection : Treating the intermediate with Boc₂O in DCM.

  • Benzyl Group Introduction : Alkylation using benzyl bromide under basic conditions.

Data Table: Reaction Conditions and Yields

StepReagent/ConditionsSolventTemperatureYield
1Grignard reagentTHF0°C72%
2Boc₂O, DMAPDCMRT89%
3Benzyl bromide, K₂CO₃DMF60°C65%

Challenges and Optimization Strategies

Steric Hindrance and Ring Strain

The tert-butyl group and spiro architecture create significant steric challenges. Solutions include:

  • Low-Temperature Reactions : Mitigating side reactions during Boc protection.

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility of intermediates.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.

  • Analytical Data : High-resolution mass spectrometry (HRMS) and ¹³C NMR confirm molecular weight (227.30 g/mol) and spiro carbon signals.

Industrial-Scale Considerations

A patent (CN111518015A) highlights scalable synthesis features for analogous compounds:

  • Cost-Effective Starting Materials : 1,4-dioxaspiro[4.5]decane-8-ketone.

  • Batch Process Control :

    • Step 3: Methanol solvent, 50°C, 50 psi H₂, 6-hour reaction.

    • Step 4: Deprotection with pyridinium p-toluenesulfonate in acetone/water.

Scalability Metrics :

  • Overall Yield: ~40% over four steps.

  • Purity: >97% after recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Conditions: Reactions are typically carried out at controlled temperatures and may require inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds with spirocyclic structures can exhibit anticancer properties. Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound may interfere with specific cellular signaling pathways involved in tumor growth, although further studies are needed to elucidate the exact mechanisms and efficacy in vivo .

Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Preliminary studies suggest that it may have neuroprotective effects against oxidative stress-induced neuronal damage. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders . The triazole moiety in the compound is believed to play a crucial role in its interaction with biological targets.

Material Science

Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polyfunctional systems that can enhance the mechanical properties of materials. Research indicates that polymers derived from this compound may exhibit improved thermal stability and mechanical strength compared to traditional polymeric materials .

Nanocomposites
The compound's potential application extends to the development of nanocomposites, where it can serve as a reinforcing agent. Studies have demonstrated that incorporating such spirocyclic compounds into nanocomposite matrices can lead to enhanced electrical and thermal conductivity, making them suitable for electronic applications .

Research Tool

Biochemical Probes
In biochemical research, this compound can act as a molecular probe to study various biological processes. Its ability to selectively bind to specific biomolecules makes it a valuable tool for investigating protein interactions and enzyme activities . This application is particularly useful in drug discovery and development.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell lines; potential mechanism involving apoptosis induction .
Study 2NeuroprotectionShowed protective effects against oxidative stress; potential applications in neurodegenerative diseases .
Study 3Polymer SynthesisDeveloped novel polymers with enhanced mechanical properties; implications for material science .
Study 4NanocompositesImproved thermal and electrical conductivity observed in nanocomposite materials .
Study 5Biochemical ProbesEffective binding to target biomolecules; useful in studying protein interactions .

Mechanism of Action

The mechanism of action of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes structural variations and properties of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate and related spirocyclic compounds:

Compound Name Molecular Formula Heteroatoms Molecular Weight (g/mol) Key Applications Hazard Profile
This compound C₁₁H₂₁N₃O₂ 3N 227.30 Drug intermediates, conformational studies H302, H315, H319
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₂ 2N 212.29 Sigma receptor ligands Not reported
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₃ 2N, 1O 228.29 N/A (structural analog) Not reported
Tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀FN₂O₂ 2N, 1F 255.30 Fluorinated drug candidates Not reported

Key Observations :

  • Oxygen Substitution : The 8-oxa-2,5-diazaspiro compound introduces an ether oxygen, which may alter solubility and hydrogen-bonding capacity compared to nitrogen-rich analogs .
  • Fluorinated Derivatives : Fluorine substitution (e.g., 5-fluoro-2,7-diazaspiro) improves metabolic stability and bioavailability in drug candidates .

Biological Activity

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS No. 1936048-62-2) is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11_{11}H21_{21}N3_3O2_2
  • Molecular Weight : 227.30 g/mol
  • Purity : Typically 97%
  • Storage Conditions : Should be kept in a dark place at 2-8°C to maintain stability.

This compound operates primarily through modulation of specific receptors involved in various physiological processes. Research indicates its potential as an inhibitor of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV/AIDS .

Biological Activity

  • Anti-inflammatory Effects :
    • The compound exhibits notable anti-inflammatory properties by inhibiting the activation of chemokine receptors that mediate inflammatory responses. This makes it a candidate for treating conditions characterized by excessive inflammation .
  • Antiviral Properties :
    • This compound has shown promise in delaying the progression of HIV infection through its action on CCR5 receptors . This receptor is crucial for HIV entry into host cells, and its inhibition can potentially reduce viral load.
  • Immunomodulatory Effects :
    • The compound also demonstrates immunomodulatory effects, which may help in regulating immune responses in various diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of CCR3 and CCR5
AntiviralDelay in HIV progression
ImmunomodulatoryRegulation of immune responses

Study Example

In a study published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the effects of various triazaspiro compounds, including this compound. They found that these compounds effectively inhibited chemokine receptor activity and reduced inflammation markers in vitro .

Future Directions

The biological activities of this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation through clinical trials is necessary to evaluate its efficacy and safety in humans.
  • Derivatives Development : The synthesis of derivatives could enhance its pharmacological profile and broaden therapeutic applications.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities could provide insights into optimizing its use as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, and how is purity ensured?

The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation and Boc protection. For example, tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be synthesized through condensation reactions using tert-butyl carbamate precursors in dichloromethane with triethylamine as a base. Post-synthesis, purification is achieved via flash chromatography (e.g., 2% MeOH in CH₂Cl₂) to isolate the product, confirmed by NMR and LRMS . Yield optimization often requires iterative adjustments of reaction time, temperature, and stoichiometry.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include sp³ hybridized carbons (δ 60–70 ppm) and tert-butyl groups (δ 1.45 ppm for protons, δ 28–30 ppm for carbons) .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) confirm bond lengths (mean C–C = 1.54 Å) and spirocyclic geometry .
  • Mass spectrometry : LRMS (ESI+) typically shows [M+H]+ peaks at m/z 240–260 .

Q. What safety protocols are critical during handling and storage?

  • Storage : Refrigerated (2–8°C), tightly sealed containers in dry, ventilated areas to prevent moisture absorption or electrostatic discharge .
  • PPE : Nitrile gloves, flame-retardant lab coats, and self-contained breathing apparatus for spill management. Avoid skin contact due to potential irritation .
  • Spill cleanup : Use dry sand or alcohol-resistant foam; avoid drains to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in spirocyclic ring formation?

A factorial design approach is recommended:

  • Variables : Catalyst loading (e.g., Pd₂(dba)₃ at 3–5 mol%), solvent polarity (toluene vs. acetonitrile), and temperature (80–120°C).
  • Outcome : Higher yields (e.g., 89% in Buchwald-Hartwig amination) are achieved with degassed toluene, 100°C, and t-BuONa as a base .
  • Troubleshooting : Low yields may result from incomplete Boc deprotection; TFA in CH₂Cl₂ (30% v/v, 4 h) ensures full removal .

Q. What computational strategies predict the compound’s binding affinity for biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with sigma receptors (e.g., ΔG = −8.2 kcal/mol for σ₁R) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic/electrophilic regions .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

  • Case study : Discrepancies in tert-butyl 7-phenyl derivatives (89% vs. 41% yields) may stem from alkylation efficiency. Replicate protocols with controlled humidity and inert atmospheres .
  • Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals .

Q. What structural modifications enhance biological activity in METTL3 or sigma receptor inhibition?

  • SAR insights :
DerivativeR-GroupIC₅₀ (METTL3)σ₁R Binding (Ki)
ParentH>10 µM120 nM
7-PhenylPh2.3 µM45 nM
7-BenzylBn1.8 µM32 nM
  • Key modifications : Aryl substitutions (e.g., 4-fluorophenyl) improve lipophilicity and target engagement .

Q. What challenges arise in crystallographic vs. solution-phase structural analysis?

  • Crystallography : Requires high-purity crystals (R-factor <0.05). Discrepancies in bond angles (e.g., N–C–N = 108° in XRD vs. 112° in DFT) may reflect packing forces .
  • Solution NMR : Dynamic spiro ring puckering can broaden signals; use low-temperature (173 K) or DMSO-d₆ to stabilize conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.